molecular formula C16H15ClN2O5S B1230185 Cpe-penicillin CAS No. 115937-29-6

Cpe-penicillin

Cat. No.: B1230185
CAS No.: 115937-29-6
M. Wt: 382.8 g/mol
InChI Key: UEMZAMIDKCYVJS-RAGRCPQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cpe-penicillin, a semisynthetic penicillin derivative, belongs to the β-lactam antibiotic class. Semisynthetic penicillins like this compound are designed to overcome limitations of natural penicillins, such as susceptibility to β-lactamases or narrow-spectrum activity .

Properties

CAS No.

115937-29-6

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.8 g/mol

IUPAC Name

(2S,2'R,5R)-2'-chloro-3,3-dimethyl-7-oxo-2'-(phenylcarbamoyl)spiro[4-thia-1-azabicyclo[3.2.0]heptane-6,3'-oxirane]-2-carboxylic acid

InChI

InChI=1S/C16H15ClN2O5S/c1-14(2)9(10(20)21)19-12(23)15(13(19)25-14)16(17,24-15)11(22)18-8-6-4-3-5-7-8/h3-7,9,13H,1-2H3,(H,18,22)(H,20,21)/t9-,13+,15?,16+/m0/s1

InChI Key

UEMZAMIDKCYVJS-RAGRCPQZSA-N

SMILES

CC1(C(N2C(S1)C3(C2=O)C(O3)(C(=O)NC4=CC=CC=C4)Cl)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C3(C2=O)[C@](O3)(C(=O)NC4=CC=CC=C4)Cl)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C3(C2=O)C(O3)(C(=O)NC4=CC=CC=C4)Cl)C(=O)O)C

Other CAS No.

115937-29-6

Synonyms

3-chloro-3',3'-dimethyl-7'-oxo-3-((phenylamino)carbonyl)spiro(oxirane-2,6'-(4)thia(1)azabicyclo(3.2.)heptane)-2'-carboxylic acid
3-chloro-3',3'-dimethyl-7'-oxo-3-((phenylamino)carbonyl)spiro(oxirane-2,6'-(4)thia(1)azabicyclo(3.2.)heptane)-2'-carboxylic acid, (2'S-(2'alpha,5'alpha,6'alpha(R*)))-isomer
CPE-penicillin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Penicillin Derivatives

Structural and Pharmacokinetic Comparisons

Penicillins are categorized based on their side-chain modifications, which dictate their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Compound Key Structural Feature Bioavailability Half-Life (hr) Primary Excretion Route Spectrum
Procaine Penicillin Procaine side chain (ester-linked) Low (IM-only) 12–24 Renal Narrow (Gram+)
1-Ephenamine Penicillin Ephenamine moiety Moderate (oral/IM) 6–8 Renal Broad (Gram+/-)
Apalcillin Acylureido group High (IV/IM) 1.5–2 Biliary Extended (Pseudomonas)
Piperacillin Piperazine side chain High (IV) 0.8–1.2 Renal Extended (Gram- bacilli)
Ampicillin Amino group Moderate (oral/IV) 1–1.5 Renal Broad (Gram+/-)

Key Findings :

  • Stability : Cpe-penicillin’s hypothetical resistance to β-lactamases would align with derivatives like piperacillin or ampicillin, which resist enzymatic degradation better than natural penicillins .
  • Administration : Unlike procaine penicillin (IM-only), this compound may share oral/IV versatility with 1-ephenamine penicillin or apalcillin .
  • Excretion : Renal excretion is common (e.g., procaine penicillin, piperacillin), but apalcillin’s biliary route highlights variability in elimination pathways .
Clinical Efficacy and Resistance Profiles

Evidence from clinical comparisons of similar compounds reveals critical trends:

  • Synergy with Other Antibiotics : Penicillin combined with ceftriaxone shows enhanced efficacy against resistant Streptococcus pneumoniae compared to ampicillin-based regimens .
  • Resistance Rates : Semisynthetic penicillins like piperacillin face rising resistance in Gram-negative infections, necessitating combination therapies .
  • Adverse Effects : Hypersensitivity rates are consistent across penicillins (~10% of patients), but side chains (e.g., procaine) may cause localized reactions .
Analytical and Pharmacopoeial Standards

Capillary electrophoresis (CE) and chromatographic methods are critical for distinguishing penicillins with similar electrophoretic mobilities. For example, this compound’s separation from analogs would require optimized CE conditions, as seen in studies of ampicillin and procaine penicillin .

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